3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide
CAS No.: 16044-35-2
Cat. No.: VC4084358
Molecular Formula: C8H14Br2N2O2
Molecular Weight: 330.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16044-35-2 |
|---|---|
| Molecular Formula | C8H14Br2N2O2 |
| Molecular Weight | 330.02 g/mol |
| IUPAC Name | 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide |
| Standard InChI | InChI=1S/C8H14Br2N2O2/c9-3-1-7(13)11-5-6-12-8(14)2-4-10/h1-6H2,(H,11,13)(H,12,14) |
| Standard InChI Key | BCDAVFWCNYQBBF-UHFFFAOYSA-N |
| SMILES | C(CBr)C(=O)NCCNC(=O)CCBr |
| Canonical SMILES | C(CBr)C(=O)NCCNC(=O)CCBr |
Introduction
3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a chemical compound with the molecular formula C8H14Br2N2O2 . It is also known by its CAS number 16044-35-2 . This compound belongs to the class of propanamides .
Names and Identifiers
4.2. 3D Conformer
Interactive chemical structure models and conformers can be found on PubChem .
Computed Descriptors
Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 3-Bromo-N-phenylpropanamide | C9H10BrNO | 228.09 | 7661-07-6 |
| 3-bromo-N-(3-phenylmethoxyphenyl)propanamide | C16H16BrNO2 | 334.20800 | 620597-98-0 |
| 3-bromo-N-cyclopentyl-N-prop-2-enylpropanamide | C11H18BrNO | 260.17 | N/A |
| 3-bromo-N-[2-({2-[(3-bromopropanoyl)amino]ethyl}disulfanyl)ethyl]propanamide | C10H18Br2N2O2S2 | N/A | 857942-51-9 |
| 3-bromo-N-(2-phenylethyl)propanamide | N/A | 256.13900 | 70875-36-4 |
| 3-bromo-N-ethyl-N-(2-methylpropyl)propanamide | C9H18BrNO | N/A | N/A |
Synthesis
The synthesis of Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which contains a bromopropanoyl group, involves multi-step reactions starting from simpler benzothiophene compounds. Common methods may include using solvents like dimethylformamide or dichloromethane under controlled temperatures to maximize yield and purity.
Potential Applications and Biological Activity
Benzothiophene derivatives, to which Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs, are recognized for diverse biological activities and potential applications in pharmaceuticals. Research has shown that derivatives of benzothiophene can exhibit significant biological activities, including analgesic and antimicrobial properties.
Spectral Information and Characterization
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are essential for confirming the structure of the final product during synthesis.
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